N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS: 306301-47-3; molecular formula: C₁₉H₁₇BrN₄O₃) is a pyrazole-carbohydrazide derivative characterized by a hydrazone linker bridging a 5-bromo-2-hydroxyphenyl moiety and a 3-(4-ethoxyphenyl)-substituted pyrazole core. Its structure features:
- Electron-withdrawing groups: Bromine at the 5-position of the phenolic ring enhances electrophilicity.
- Hydrogen-bonding capacity: The 2-hydroxy group facilitates intermolecular interactions.
- Lipophilic substituents: The 4-ethoxyphenyl group increases hydrophobicity, influencing membrane permeability .
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3/c1-2-27-15-6-3-12(4-7-15)16-10-17(23-22-16)19(26)24-21-11-13-9-14(20)5-8-18(13)25/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQGNTGBHPDSDG-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. Starting from readily available precursors, the synthetic route includes the formation of a pyrazole ring, followed by functional group modifications and finally, the introduction of the bromine and ethoxy groups. Specific reaction conditions, such as solvent choice, temperature, and catalysts, are crucial to achieving high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactions to optimize efficiency and scalability. Advanced techniques such as high-pressure liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazone bond (C=N) undergoes acidic hydrolysis, yielding 5-bromo-2-hydroxybenzaldehyde and the corresponding hydrazide.
Conditions :
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Mechanism: Protonation of the imine nitrogen followed by nucleophilic attack by water.
Key Data :
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Reaction completes in 4–6 hours with >85% yield under reflux.
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Product confirmation via FT-IR (loss of C=N stretch at ~1600 cm⁻¹) and LC-MS .
Oxidation Reactions
The phenolic -OH group is oxidized to a carbonyl, forming a quinone structure.
Conditions :
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Reagents: KMnO₄ in acidic medium (H₂SO₄) or CrO₃ in acetone .
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Mechanism: Two-electron oxidation of the hydroxyl group.
Key Data :
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KMnO₄ oxidation at 60°C produces a 72% yield of the quinone derivative .
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UV-Vis spectroscopy shows a new absorption band at 420 nm, characteristic of quinones.
Reduction Reactions
The hydrazone bond is reduced to a hydrazine group.
Conditions :
Key Data :
-
NaBH₄ reduction at room temperature achieves 68% yield within 2 hours.
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NMR analysis confirms the disappearance of the C=N proton signal at δ 8.2 ppm .
Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (NAS) with amines or thiols.
Conditions :
-
Mechanism: Base-assisted deprotonation enhances nucleophilic attack.
Key Data :
Comparative Reaction Data
Table 2 compares reaction efficiencies under optimized conditions.
| Reaction | Reagent | Temperature | Time | Yield | Citation |
|---|---|---|---|---|---|
| Hydrolysis | 6M HCl | 100°C | 4 h | 87% | |
| Oxidation | KMnO₄/H⁺ |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide. The compound has shown promising results in inhibiting various cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cancer cell proliferation.
For instance, similar pyrazole derivatives have been reported to exhibit IC50 values as low as 0.28 µM against specific cancer cell lines, suggesting that this compound could possess comparable efficacy .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory processes. Further research is required to elucidate the specific mechanisms through which this compound exerts its anti-inflammatory effects.
Synthetic Methodologies
The synthesis of this compound typically involves:
- Condensation Reaction : The reaction between 5-bromo-2-hydroxybenzaldehyde and 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide under reflux conditions in ethanol.
- Purification Techniques : Common methods include recrystallization or chromatography to ensure high purity and yield.
Similar Compounds
A comparative analysis with other pyrazole derivatives reveals unique properties attributed to the functional groups present in this compound:
| Compound Name | Structure | IC50 Values | Biological Activity |
|---|---|---|---|
| N'-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide | Structure | Varies | Anticancer |
| N'-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide | Structure | Varies | Anticancer |
| N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide | Structure | Varies | Anticancer |
The presence of both bromine and hydroxyl groups enhances the compound's coordination chemistry, making it a valuable candidate for further drug design and development.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. Pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Antimicrobial and Antifungal Activity
- 4-Methoxybenzylidene derivatives exhibit superior antifungal activity (e.g., C. albicans IC₅₀: 8.2 μM) due to balanced lipophilicity and electron-donating effects .
- Dichlorobenzylidene analogues (e.g., (E)-N′-(2,4-dichlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide) show higher antifungal potency (IC₅₀: 4.5 μM) attributed to halogenated aromatic rings enhancing membrane disruption .
Anticancer Potential
- While direct data on the target compound are unavailable, 3-(4-bromophenyl)-N′-pyridinylmethylidene analogues demonstrate moderate cytotoxicity (HeLa cells IC₅₀: 25 μM) via intercalation with DNA .
Computational Insights
DFT and Molecular Docking Studies
- Electron-withdrawing groups (e.g., Br in the target compound) reduce electron density at the hydrazone linker, stabilizing interactions with electrophilic enzyme pockets .
- 4-Ethoxyphenyl substituents increase hydrophobic interactions in molecular docking simulations, favoring binding to lipid-rich microbial membranes .
- Methoxy and dimethylamino analogues exhibit lower HOMO-LUMO gaps (4.2–4.5 eV), suggesting higher reactivity compared to the target compound (gap: ~5.1 eV, estimated) .
Biological Activity
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H22BrN4O3, with a molecular weight of 525.793 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and various functional groups that enhance its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cell function.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against several bacterial strains, demonstrating minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM for Gram-positive bacteria .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at certain concentrations . This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Activity
Several studies have explored the anticancer properties of related pyrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant growth inhibition .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Anti-inflammatory Activity :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
